2,3-Dihydro-benzo[1,4]dioxine-2-carboxylic acid (4-nitro-phenyl)-amide
2,3-Dihydro-benzo[1,4]dioxine-2-carboxylic acid (4-nitro-phenyl)-amide
Brand Name:
Vulcanchem
CAS No.:
92438-09-0
VCID:
VC0414553
InChI:
InChI=1S/C15H12N2O5/c18-15(16-10-5-7-11(8-6-10)17(19)20)14-9-21-12-3-1-2-4-13(12)22-14/h1-8,14H,9H2,(H,16,18)
SMILES:
C1C(OC2=CC=CC=C2O1)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Molecular Formula:
C15H12N2O5
Molecular Weight:
300.27g/mol
2,3-Dihydro-benzo[1,4]dioxine-2-carboxylic acid (4-nitro-phenyl)-amide
CAS No.: 92438-09-0
Main Products
VCID: VC0414553
Molecular Formula: C15H12N2O5
Molecular Weight: 300.27g/mol
CAS No. | 92438-09-0 |
---|---|
Product Name | 2,3-Dihydro-benzo[1,4]dioxine-2-carboxylic acid (4-nitro-phenyl)-amide |
Molecular Formula | C15H12N2O5 |
Molecular Weight | 300.27g/mol |
IUPAC Name | N-(4-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Standard InChI | InChI=1S/C15H12N2O5/c18-15(16-10-5-7-11(8-6-10)17(19)20)14-9-21-12-3-1-2-4-13(12)22-14/h1-8,14H,9H2,(H,16,18) |
Standard InChIKey | LPEHHYLEPCTAHH-UHFFFAOYSA-N |
SMILES | C1C(OC2=CC=CC=C2O1)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES | C1C(OC2=CC=CC=C2O1)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Solubility | 0.9 [ug/mL] |
PubChem Compound | 2788382 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume